2,4-dihydroxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Catalog No.
S14513174
CAS No.
457940-40-8
M.F
C11H10N2O3S
M. Wt
250.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-dihydroxy-N-(4-methyl-1,3-thiazol-2-yl)benzami...

CAS Number

457940-40-8

Product Name

2,4-dihydroxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

IUPAC Name

2,4-dihydroxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Molecular Formula

C11H10N2O3S

Molecular Weight

250.28 g/mol

InChI

InChI=1S/C11H10N2O3S/c1-6-5-17-11(12-6)13-10(16)8-3-2-7(14)4-9(8)15/h2-5,14-15H,1H3,(H,12,13,16)

InChI Key

RQAGISFULNAOBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=C(C=C(C=C2)O)O

2,4-Dihydroxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a chemical compound with the molecular formula C11_{11}H10_{10}N2_{2}O3_{3}S. It features a benzamide structure substituted with two hydroxyl groups at the 2 and 4 positions and a thiazole ring at the nitrogen of the amide group. The compound is categorized under heterocyclic compounds due to its thiazole moiety, which contributes to its biological activity and potential applications in various fields, including pharmaceuticals and agrochemicals .

The reactivity of 2,4-dihydroxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide can be attributed to the presence of hydroxyl groups and the thiazole ring. Key reactions include:

  • Acid-Base Reactions: The hydroxyl groups can act as weak acids, allowing for proton transfer in various solvents.
  • Substitution Reactions: The aromatic nature of the benzamide allows for electrophilic aromatic substitution, which can modify the compound to enhance its properties.
  • Condensation Reactions: The amide functional group can participate in condensation reactions with other nucleophiles, leading to the formation of more complex molecules.

These reactions are essential for synthesizing derivatives that may exhibit improved biological activity or stability.

Research indicates that 2,4-dihydroxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide exhibits significant biological properties. It has been studied for:

  • Antimicrobial Activity: The compound shows effectiveness against various bacterial strains, potentially making it suitable for developing new antibiotics .
  • Antioxidant Properties: Its ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases .
  • Enzyme Inhibition: Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Several methods have been proposed for synthesizing 2,4-dihydroxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide:

  • Direct Amidation: This method involves reacting 2,4-dihydroxybenzoic acid with 4-methylthiazole in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide).
  • Hydroxylation of Precursor Compounds: Starting from N-(4-methylthiazol-2-yl)benzamide, hydroxylation can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Multi-step Synthesis: This approach combines several reactions, including thiazole synthesis followed by amide formation and hydroxylation.

These methods allow for the production of the compound with varying yields and purities depending on reaction conditions .

2,4-Dihydroxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide has potential applications across multiple fields:

  • Pharmaceuticals: Its antimicrobial and antioxidant properties make it a candidate for drug development aimed at treating infections and oxidative stress-related conditions.
  • Agriculture: The compound may serve as a pesticide or herbicide due to its biological activity against pests and pathogens .
  • Material Science: As a building block for polymers or coatings that require enhanced durability or resistance to degradation.

Interaction studies involving 2,4-dihydroxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide focus on its binding affinity with biological targets such as enzymes or receptors. Key findings include:

  • Enzyme Binding: Studies have shown that this compound can effectively bind to specific enzymes involved in metabolic pathways, potentially leading to inhibition and modulation of their activity.
  • Receptor Interactions: It may interact with various receptors in cellular signaling pathways, influencing cellular responses to stimuli.

These interactions are crucial for understanding its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 2,4-dihydroxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide. Here are some notable examples:

Compound NameStructureUnique Features
N-(4-Methylthiazol-2-yl)benzamideC11_{11}H10_{10}N2_{2}OSLacks hydroxyl groups; primarily studied for its antimicrobial properties
2-Hydroxy-N-(4-methylthiazol-2-yl)benzamideC11_{11}H10_{10}N2_{2}O\SContains one hydroxyl group; exhibits different biological activities
4-Methyl-N-(thiazol-2-yl)-benzenesulfonamideC11_{11}H12_{12}N2_{2}O3_{3}SSulfonamide derivative; used primarily in antibacterial applications

The uniqueness of 2,4-dihydroxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide lies in its dual hydroxyl substitution pattern combined with the thiazole ring structure, which enhances its solubility and biological activity compared to other similar compounds .

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

250.04121336 g/mol

Monoisotopic Mass

250.04121336 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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